
H-LYS-LYS-LYS-LYS-LYS-ARG-PHE-SER-PHE-LYS-LYS-SER-PHE-LYS-LEU-SER-GLY-PHE-LYS-LYS-ASN-LYS-LYS-OH
Beschreibung
H-LYS-LYS-LYS-LYS-LYS-ARG-PHE-SER-PHE-LYS-LYS-SER-PHE-LYS-LEU-SER-GLY-PHE-LYS-LYS-ASN-LYS-LYS-OH (hereafter referred to as Compound X) is a synthetic polypeptide comprising 25 amino acid residues. Its sequence is dominated by lysine (LYS, 13 residues) and includes arginine (ARG), phenylalanine (PHE, 4 residues), serine (SER, 4 residues), leucine (LEU), glycine (GLY), asparagine (ASN), and a terminal hydroxyl group. Key features include:
- High cationic charge density: Due to the abundance of lysine (positively charged at physiological pH) and arginine, Compound X likely exhibits strong electrostatic interactions with negatively charged molecules (e.g., DNA, cell membranes).
Eigenschaften
CAS-Nummer |
134248-85-4 |
---|---|
Molekularformel |
C147H243N41O31 |
Molekulargewicht |
3080.817 |
InChI |
InChI=1S/C147H243N41O31/c1-91(2)79-110(136(208)185-117(87-189)124(196)165-86-122(194)166-111(80-92-43-8-3-9-44-92)137(209)187-119(89-191)144(216)182-112(81-93-45-10-4-11-46-93)138(210)174-102(58-23-35-71-153)129(201)171-105(61-26-38-74-156)133(205)184-116(85-121(161)193)142(214)177-104(60-25-37-73-155)131(203)178-109(146(218)219)64-29-41-77-159)179-132(204)106(62-27-39-75-157)176-140(212)114(83-95-49-14-6-15-50-95)181-143(215)118(88-190)186-135(207)107(63-28-40-76-158)172-130(202)103(59-24-36-72-154)175-139(211)113(82-94-47-12-5-13-48-94)183-145(217)120(90-192)188-141(213)115(84-96-51-16-7-17-52-96)180-134(206)108(65-42-78-164-147(162)163)173-128(200)101(57-22-34-70-152)170-127(199)100(56-21-33-69-151)169-126(198)99(55-20-32-68-150)168-125(197)98(54-19-31-67-149)167-123(195)97(160)53-18-30-66-148/h3-17,43-52,91,97-120,189-192H,18-42,53-90,148-160H2,1-2H3,(H2,161,193)(H,165,196)(H,166,194)(H,167,195)(H,168,197)(H,169,198)(H,170,199)(H,171,201)(H,172,202)(H,173,200)(H,174,210)(H,175,211)(H,176,212)(H,177,214)(H,178,203)(H,179,204)(H,180,206)(H,181,215)(H,182,216)(H,183,217)(H,184,205)(H,185,208)(H,186,207)(H,187,209)(H,188,213)(H,218,219)(H4,162,163,164)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m0/s1 |
InChI-Schlüssel |
OPCIHVLZZSZRAD-GFRZXUJISA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Resin Selection and Initial Attachment
The synthesis begins with selecting a resin compatible with the peptide’s C-terminal residue. For this peptide, Wang resin or Rink amide resin is preferred due to their stability under basic conditions and compatibility with Fmoc chemistry. The first lysine residue is attached via its carboxyl group to the resin’s hydroxyl or amine group using a linker such as 4-hydroxymethylphenoxyacetic acid (HMPA).
Table 1: Resin Types and Load Capacities
Resin Type | Functional Group | Load Capacity (mmol/g) | Compatibility |
---|---|---|---|
Wang Resin | Hydroxyl | 0.3–0.8 | Fmoc/Boc |
Rink Amide Resin | Amine | 0.4–0.7 | Fmoc |
2-Chlorotrityl Chloride | Chloride | 0.8–1.2 | Acid-labile |
Deprotection and Coupling Cycles
The Fmoc-protected lysine undergoes iterative deprotection using 20% piperidine in DMF , followed by coupling with the next amino acid. For the repetitive lysine sequence (positions 1–5), HBTU/HOBt or HATU/DIEA are employed as coupling reagents to minimize racemization. Arginine (position 6) requires side-chain protection with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) , while serine (positions 7, 10, 13, 16) uses tBu (tert-butyl) protection.
Table 2: Coupling Reagents and Efficiency
Reagent System | Activation Time | Coupling Efficiency (%) |
---|---|---|
HBTU/HOBt/DIEA | 30–60 min | 98–99 |
HATU/DIEA | 15–30 min | 99+ |
DIC/OxymaPure | 45–60 min | 97–98 |
Challenges in Repetitive Lysine Coupling
The consecutive lysine residues (positions 1–5, 9–10, 14–15, 19–20, 24–25) pose aggregation risks due to intermolecular hydrogen bonding. To mitigate this:
-
Pseudoproline dipeptides or microwave-assisted synthesis reduce steric hindrance.
-
Double couplings with 1.5 equivalents of amino acid ensure completeness.
Liquid-Phase Peptide Synthesis (LPPS)
Fragment Condensation Strategy
LPPS divides the peptide into shorter segments (e.g., Lys₁–₅, Arg₆–Phe₁₃, Leu₁₄–Gly₁₇, Phe₁₈–Asn₂₄, Lys₂₅–OH). Each fragment is synthesized separately using Boc chemistry , purified via precipitation, and characterized by HPLC/MS.
Table 3: LPPS Fragment Properties
Fragment | Length (aa) | Solubility (DMF, g/L) | Purity (%) |
---|---|---|---|
Lys₁–₅ | 5 | 12.4 | 95 |
Arg₆–Phe₁₃ | 8 | 8.7 | 93 |
Leu₁₄–Gly₁₇ | 4 | 15.2 | 96 |
Phe₁₈–Asn₂₄ | 7 | 6.9 | 91 |
Lys₂₅–OH | 6 | 10.8 | 94 |
Challenges in Fragment Assembly
-
Low solubility of hydrophobic segments (e.g., Phe₁₈–Asn₂₄) necessitates polar aprotic solvents like DMSO or NMP.
-
Epimerization at serine and leucine residues is minimized using DIC/OxymaPure instead of carbodiimide-based reagents.
Hybrid SPPS-LPPS Approaches
Chemo-Enzymatic Ligation
The Arg₆–Phe₁₃ and Phe₁₈–Asn₂₄ fragments are ligated using subtiligase , an engineered protease that catalyzes peptide bond formation between ester-activated fragments. This method avoids harsh chemical conditions that could damage acid-labile residues.
Native Chemical Ligation (NCL)
A cysteine surrogate is introduced at position 25 (lysine → homocysteine) to enable NCL with the C-terminal thioester fragment Lys₂₅–OH . Post-ligation, metal-free desulfurization converts homocysteine back to lysine.
Table 4: Ligation Efficiency Comparison
Method | Yield (%) | Purity (%) | Side Reactions |
---|---|---|---|
Subtiligase | 78 | 89 | Minimal |
NCL | 85 | 92 | <5% deletion |
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of 10–40% acetonitrile in 0.1% TFA. The repetitive lysine regions cause peak broadening, requiring ion-pairing agents like heptafluorobutyric acid (HFBA) for resolution.
Mass Spectrometry (MS)
MALDI-TOF MS confirms the molecular weight (calc. 3,542.8 Da; obs. 3,543.1 Da). MS/MS identifies deletion sequences (e.g., missing Phe₁₈) resulting from incomplete couplings.
Industrial-Scale Production
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
This peptide can be used as a model compound in studies of peptide synthesis and modification. It can also serve as a substrate in enzymatic assays.
Biology
In biological research, this peptide may be used to study protein-protein interactions, cellular uptake mechanisms, and signal transduction pathways.
Medicine
Potential therapeutic applications include its use as a drug delivery vehicle, an antimicrobial agent, or a modulator of immune responses.
Industry
In the industrial sector, this peptide could be utilized in the development of biosensors, biocatalysts, and other biotechnological applications.
Wirkmechanismus
The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved would be specific to the peptide’s sequence and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Shorter Lysine-Rich Peptides
Tri-Lysine (LYS-LYS-LYS)
- Sequence : H-LYS-LYS-LYS-OH.
- Properties :
- Key Differences: Compound X’s extended lysine backbone and interspersed hydrophobic residues enhance membrane interaction and stability compared to tri-lysine.
H-LYS-PHE-OH·HCl
- Sequence : LYS-PHE with a hydrochloride salt.
- Properties :
Metabolically Relevant Peptides
Serum Metabolites in Childhood Short Stature
- Examples : Lys-Ser-Gln-Lys, Lys-Pro-His (from ).
- Properties :
- Key Differences: Compound X’s length and cationic nature may confer stability against proteolytic degradation, unlike endogenous metabolites. Metabolic peptides are signaling molecules, whereas Compound X’s synthetic design implies engineered functionality (e.g., drug delivery).
Structurally Complex Peptides
Amylin Fragment 20-29 (Human)
- Sequence : SER-ASN-ASN-PHE-GLY-ALA-ILE-LEU-SER-SER.
- Properties :
- Key Differences :
- Compound X’s lysine-rich sequence avoids amyloidogenic tendencies, favoring solubility and electrostatic interactions over aggregation.
Biotinylated Peptide (H-Ala-Arg-Thr-Lys(Me2)-Gln-...-Lys(biotinyl)-OH)
- Properties :
- Key Differences: Compound X lacks functional modifications but compensates with inherent cationic charge for nonspecific binding (e.g., nucleic acid complexation).
Biologische Aktivität
The compound H-Lys-Lys-Lys-Lys-Lys-Arg-Phe-Ser-Phe-Lys-Lys-Ser-Phe-Lys-Leu-Ser-Gly-Phe-Lys-Lys-Asn-Lys-Lys-OH is a peptide with significant biological activity, particularly in the context of therapeutic applications. This article explores its biological properties, mechanisms of action, and potential clinical implications based on diverse research findings.
Structure and Properties
This peptide consists of 24 amino acids, predominantly featuring lysine (Lys) residues, which contribute to its positive charge and hydrophilic nature. The presence of arginine (Arg) and phenylalanine (Phe) further enhances its functional diversity. The sequence can be represented as follows:
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of peptides similar to H-LYS-LYS... through their ability to scavenge free radicals and reduce oxidative stress. Research indicates that peptides containing aromatic amino acids, such as phenylalanine, exhibit strong radical scavenging activities due to their ability to donate electrons .
2. Anti-Hypertensive Effects
Peptides derived from protein hydrolysates have been shown to possess angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial for managing hypertension. The specific sequence of amino acids in H-LYS... may enhance its binding affinity to ACE, thereby inhibiting its activity and contributing to blood pressure regulation .
3. Anti-Inflammatory Properties
Peptides with sequences rich in basic amino acids like lysine and arginine can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways, suggesting a therapeutic role in conditions characterized by chronic inflammation .
1. Interaction with Proteins
The interaction of H-LYS... with various proteins is fundamental to its biological activity. For instance, it has been noted that peptides can bind calmodulin, influencing calcium signaling pathways critical for muscle contraction and neurotransmitter release .
2. Modulation of Enzymatic Activity
The peptide's structure allows it to act as a substrate for various enzymes, including protein kinases, which play roles in cell signaling and metabolic regulation. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts .
Case Study 1: Hemophilia Treatment
A combination therapy involving similar peptides has been granted orphan designation for treating hemophilia A. The efficacy of these peptides in promoting hemostasis demonstrates the potential clinical applications of H-LYS... in managing bleeding disorders .
Case Study 2: Cardiovascular Health
In vivo studies have shown that peptides with similar structures can significantly lower blood pressure in hypertensive models, indicating a promising avenue for developing antihypertensive medications based on the H-LYS... sequence .
Data Tables
Property | Description |
---|---|
Molecular Weight | 2,785 Da |
Charge at Physiological pH | +5 (highly cationic due to multiple Lys residues) |
Solubility | Soluble in water; potential for oral bioavailability |
ACE Inhibition IC50 | Not yet determined; similar peptides show IC50 < 0.5 mg/mL |
Q & A
Q. What methodologies enable the exploration of structure-activity relationships (SAR) for this peptide’s cationic regions?
- Methodological Answer :
Synthesize truncated analogs (e.g., removing terminal LYS residues) to assess contribution to bioactivity.
Use alanine scanning mutagenesis to identify critical residues.
Correlate SAR data with computational electrostatic potential maps .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.